Ferric carboxymaltose

Overview

Description

Ferric carboxymaltose is an iron replacement therapy used to treat iron deficiency anemia in patients who cannot tolerate or do not respond adequately to oral iron therapy. It is particularly beneficial for patients with chronic kidney disease not on dialysis . This compound is a colloidal iron (III) hydroxide complex stabilized with carboxymaltose, a carbohydrate polymer, allowing for controlled release of iron .

Preparation Methods

The preparation of ferric carboxymaltose involves the reaction of ferric hydroxide with an aqueous solution of oxidized maltodextrin under optimal temperature and pH conditions . The process includes:

Oxidation of Maltodextrin: Maltodextrin is oxidized using sodium hypochlorite to generate carboxyl maltodextrin.

Complex Formation: The oxidized maltodextrin is then complexed with ferric chloride solution to form this compound.

Filtration and Sterilization: The resulting solution is filtered using a ceramic membrane and sterilized before bottling.

Chemical Reactions Analysis

Ferric carboxymaltose undergoes several types of chemical reactions:

Oxidation-Reduction: The iron in this compound can participate in redox reactions, where it alternates between ferric (Fe^3+) and ferrous (Fe^2+) states.

Complexation: The formation of this compound itself is a complexation reaction where ferric ions form a stable complex with carboxymaltose.

Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis, leading to the release of iron ions.

Common reagents used in these reactions include ferric chloride, sodium hypochlorite, and maltodextrin . The major products formed are this compound and water .

Scientific Research Applications

Iron Deficiency Anemia (IDA)

FCM is primarily indicated for the treatment of IDA, particularly in patients who cannot tolerate oral iron supplements or have conditions that impair oral absorption. Studies have shown that FCM effectively increases hemoglobin levels and replenishes iron stores in various patient populations:

- Chronic Kidney Disease (CKD) : FCM has demonstrated efficacy in treating IDA in CKD patients, including those on dialysis. It helps improve hemoglobin levels without the need for frequent transfusions .

- Inflammatory Bowel Disease (IBD) : Patients with IBD often experience IDA due to chronic inflammation and malabsorption. FCM has been shown to rapidly correct hemoglobin and ferritin levels, making it a preferred choice in outpatient settings .

- Postpartum Anemia : In women experiencing postpartum hemorrhage, FCM provides a rapid solution for restoring iron levels, reducing the need for blood transfusions .

Restless Legs Syndrome (RLS)

Recent studies have explored the potential of FCM as an adjunct therapy for RLS, a condition linked to low central nervous system iron levels. A randomized controlled trial indicated that FCM could improve RLS symptoms in patients tapering off standard medications, suggesting its role beyond traditional anemia treatment .

Cost-Effectiveness in Clinical Pathways

The introduction of FCM in fast-track anemia clinics has been associated with significant cost savings compared to traditional care pathways involving packed red cell transfusions. A study reported an average saving of €78 per patient when using FCM, highlighting its economic benefits alongside clinical efficacy .

Safety Profile

FCM is well-tolerated with a favorable safety profile. Unlike other intravenous iron formulations that carry risks of allergic reactions, FCM's dextran-free composition significantly reduces the likelihood of anaphylactic responses. The gradual release mechanism ensures low toxicity and minimizes adverse effects even at higher doses .

Summary of Clinical Findings

Mechanism of Action

Ferric carboxymaltose works by releasing iron in a controlled manner. The iron is taken up by macrophages in the reticuloendothelial system, where it is degraded and delivered to the iron transporter protein transferrin . This process allows for the efficient production of hemoglobin, myoglobin, and other iron-dependent enzymes . The molecular targets include hemoglobin and myoglobin, which are essential for oxygen transport and storage .

Comparison with Similar Compounds

Ferric carboxymaltose is often compared with other intravenous iron formulations such as ferric derisomaltose and iron isomaltoside .

Ferric Derisomaltose: Both compounds are used to treat iron deficiency anemia, but ferric derisomaltose has been associated with a lower incidence of hypophosphatemia compared to this compound.

Iron Isomaltoside: Studies have shown that this compound has a better efficacy in increasing hemoglobin levels compared to iron isomaltoside.

Similar compounds include ferric derisomaltose, iron isomaltoside, and iron sucrose .

This compound stands out due to its ability to deliver high doses of iron in a single infusion, making it a preferred choice for rapid iron repletion .

Biological Activity

Ferric carboxymaltose (FCM) is a parenteral iron formulation used primarily for the treatment of iron deficiency anemia (IDA). It has gained attention due to its efficacy in rapidly replenishing iron stores and improving various clinical outcomes, particularly in populations with specific health conditions such as heart failure and chronic kidney disease. This article explores the biological activity of FCM, focusing on its pharmacodynamics, safety profile, and clinical efficacy based on diverse research findings.

Pharmacological Profile

Composition and Mechanism of Action

This compound consists of a ferric hydroxide core surrounded by a carbohydrate shell, which allows for controlled release of iron. This formulation minimizes the risk of free ionic iron entering the bloodstream, thereby reducing toxicity. Following administration, FCM is primarily delivered to reticuloendothelial cells and subsequently binds to iron transport proteins like ferritin and transferrin, facilitating iron utilization in erythropoiesis and other metabolic processes .

Clinical Efficacy

Heart Failure and Iron Deficiency

A meta-analysis involving 4,501 patients demonstrated that intravenous FCM significantly improved symptoms and exercise capacity in individuals with heart failure and iron deficiency. The treatment was associated with a reduced rate of cardiovascular hospitalizations and mortality over a 52-week follow-up period (rate ratio 0.86; 95% CI 0.75–0.98) .

Quality of Life Improvements

In a study assessing health-related quality of life (HRQoL), patients receiving a single dose of FCM reported significant improvements in symptoms related to IDA. Serum ferritin levels increased from 48.4 to 175 μg/L, while transferrin saturation (TSAT) improved from 12.8% to 27.2% after one month . These findings underscore FCM's role in enhancing patient-reported outcomes.

Safety Profile

Adverse Effects: Hypophosphatemia

One notable adverse effect associated with FCM is hypophosphatemia, which can occur in up to 75% of patients following treatment. This condition is often linked to elevated levels of fibroblast growth factor-23 (FGF23), which promotes renal phosphate wasting . A retrospective analysis highlighted cases where persistent hypophosphatemia led to significant clinical consequences such as myopathy and fractures .

Comparative Safety

When compared to other iron formulations like iron isomaltoside, FCM demonstrated a higher incidence of hypophosphatemia (75% vs. approximately 8% for isomaltoside) . However, the overall safety profile remains favorable, with most adverse events being transient and manageable.

Case Study: Prolonged Hypophosphatemia

A case study documented an unusual instance of prolonged hypophosphatemia in a patient with autosomal dominant polycystic kidney disease who required calcitriol for nearly three years post-FCM administration. This case illustrates the potential for severe phosphate wasting following FCM therapy, necessitating careful monitoring .

Case Study: Efficacy in Chronic Conditions

In patients with inflammatory bowel disease (IBD), FCM was shown to rapidly restore iron parameters without exacerbating clinical activity. A cohort study involving 105 IBD patients revealed significant improvements in both serum iron levels and HRQoL metrics after treatment .

Summary of Findings

| Parameter | Before Treatment | After Treatment | Statistical Significance |

|---|---|---|---|

| Serum Ferritin (µg/L) | 48.4 | 175 | |

| Serum Iron (µg/L) | 51.9 | 84.4 | |

| Transferrin Saturation (%) | 12.8 | 27.2 | |

| Incidence of Hypophosphatemia (%) | - | Up to 75 | - |

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of ferric carboxymaltose in iron delivery compared to other intravenous iron formulations?

FCM consists of a polynuclear iron(III)-hydroxide core stabilized by a carbohydrate shell, mimicking physiological ferritin. This structure enables controlled iron release to reticuloendothelial cells, minimizing free ionic iron in circulation and reducing toxicity risks. Unlike dextran-based formulations, FCM’s design avoids immunogenic reactions, allowing rapid, high-dose infusions (up to 1,000 mg in 15 minutes) without test doses .

Q. What dosing protocols are recommended for FCM in adult patients with iron deficiency anemia (IDA)?

Dosing follows a stepwise protocol based on body weight and hemoglobin (Hb) levels. For example:

- Body weight ≥50 kg and Hb ≥10 g/dL : 1,000 mg iron (20 mL) as a single dose.

- Body weight <50 kg or Hb <10 g/dL : 500 mg iron (10 mL), repeated weekly if needed. The maximum cumulative dose is 1,000 mg/week, derived from pharmacokinetic studies and clinical trials .

Q. How does FCM improve functional outcomes in heart failure (HF) patients with iron deficiency?

In randomized trials (e.g., FAIR-HF, CONFIRM-HF), FCM significantly improved 6-minute walk distance (mean increase: 8–30 meters), NYHA functional class (47% vs. 30% improvement), and quality-of-life scores. These benefits are attributed to enhanced myocardial energy metabolism and oxygen utilization, independent of anemia status .

Q. What safety considerations apply to FCM in pregnant women or chronic kidney disease (CKD) patients?

- Pregnancy : Animal studies show placental iron transfer, but clinical data suggest negligible transfer to breast milk (<1%). FCM is used off-label in pregnancy with monitored Hb and ferritin levels .

- CKD : FCM corrects Hb faster than oral iron and delays erythropoiesis-stimulating agent (ESA) use. Safety trials (e.g., FIND-CKD) report no increased renal adverse events versus oral iron .

Q. How does FCM compare to iron sucrose (IS) in treating IDA in inflammatory bowel disease (IBD)?

In the FERGIcor trial, FCM achieved higher Hb response rates (65.8% vs. 53.6%) and anemia resolution (72.8% vs. 61.8%) at 12 weeks. Its fixed-dose regimen (1,000–1,500 mg) improved compliance over IS’s Ganzoni-calculated, multi-dose protocol .

Advanced Research Questions

Q. What methodologies are used in cost-effectiveness analyses of FCM versus other iron therapies?

Partitioned survival models simulate patient outcomes (e.g., QALYs, costs) over 1-year horizons. Sensitivity analyses (deterministic/probabilistic) address uncertainties in efficacy parameters (e.g., Hb response rates). For example, FCM dominated IS in China, saving ¥1,038/patient while adding 0.007 QALYs .

Q. How do trials resolve discrepancies between patient-reported outcomes and objective measures in FCM studies?

Composite endpoints (e.g., Patient Global Assessment + NYHA class) and stratification by baseline characteristics (e.g., anemia status) are used. In HEART-FID, hierarchical analysis prioritized mortality/hospitalizations over 6-minute walk distance, reconciling non-significant primary outcomes with secondary benefits .

Q. What challenges arise in designing long-term studies on FCM’s impact on cardiac remodeling?

Key challenges include:

- Standardizing imaging endpoints (e.g., LVEF, myocardial iron content).

- Managing placebo-group crossover in open-label extensions.

- Addressing confounding factors (e.g., concomitant HF therapies) .

Q. How can meta-analyses address conflicting results on FCM’s effect on HF hospitalizations?

Individual patient data (IPD) meta-analyses (e.g., pooling FAIR-HF, CONFIRM-HF) adjust for heterogeneity in trial designs. Subgroup analyses by iron deficiency severity (ferritin <100 μg/L vs. 100–299 μg/L) clarify differential effects .

Q. What experimental models study FCM’s molecular interactions with iron-regulatory proteins?

Rodent models assess iron distribution to liver/spleen macrophages, while in vitro studies measure transferrin saturation kinetics. Limitations include species-specific differences in iron metabolism and lack of human in vivo biomarkers for labile iron .

Properties

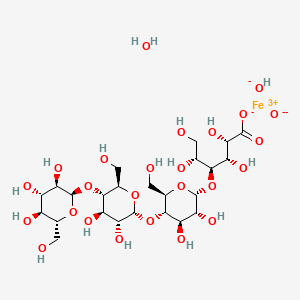

IUPAC Name |

4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanoate;iron(3+);oxygen(2-);hydroxide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O22.Fe.2H2O.O/c25-1-5(29)18(11(32)14(35)21(39)40)44-23-16(37)12(33)20(7(3-27)42-23)46-24-17(38)13(34)19(8(4-28)43-24)45-22-15(36)10(31)9(30)6(2-26)41-22;;;;/h5-20,22-38H,1-4H2,(H,39,40);;2*1H2;/q;+3;;;-2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBBZTDYOYZJGB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C(=O)[O-])O)O)CO)CO)O)O)O)O.O.[OH-].[O-2].[Fe+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44FeO25- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ferric carboxymaltose is a colloidal iron (III) hydroxide in complex with carboxymaltose, a carbohydrate polymer that release iron. | |

| Record name | Ferric carboxymaltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9007-72-1 | |

| Record name | Ferric carboxymaltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S,3S,4S,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanoate;iron(3+);oxygen(2-);hydroxide;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.